Superior Biochemical Potency: Sub-Nanomolar Ki Distinguishes CFI-402257 from AZ3146 and Mps1-IN-1
Luvixasertib (CFI-402257) exhibits a Ki of 0.09 ± 0.02 nM and an IC50 of 1.7 nM against TTK/Mps1 in vitro [1] . In contrast, the commonly used Mps1 tool compound AZ3146 shows an IC50 of 35 nM , and Mps1-IN-1 demonstrates an IC50 of 367 nM . The more clinically advanced comparator BAY-1217389 has an IC50 of 0.63 nM , placing CFI-402257 within a comparable high-potency range while maintaining a Ki value 35-fold lower than AZ3146 and over 4,000-fold lower than Mps1-IN-1.
| Evidence Dimension | Biochemical inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.09 ± 0.02 nM; IC50 = 1.7 nM |
| Comparator Or Baseline | AZ3146 IC50 = 35 nM; Mps1-IN-1 IC50 = 367 nM; BAY-1217389 IC50 = 0.63 nM |
| Quantified Difference | CFI-402257 IC50 is 20-fold lower than AZ3146 and 216-fold lower than Mps1-IN-1 |
| Conditions | In vitro kinase assays; ATP concentration at Km |
Why This Matters
Potency dictates the concentration required for target engagement; sub-nanomolar affinity ensures robust intracellular target modulation at pharmacologically achievable exposures, reducing the risk of false-negative results in cellular or in vivo studies.
- [1] Mason JM, et al. Proc Natl Acad Sci U S A. 2017;114(12):3127-3132. View Source
